n-Hexadecylpyridinium-d5 Bromide

Description

BenchChem offers high-quality n-Hexadecylpyridinium-d5 Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Hexadecylpyridinium-d5 Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

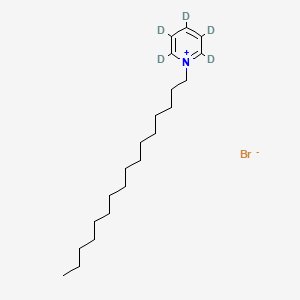

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-1-hexadecylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJBNKEBPCGSY-KQSXXJGDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CCCCCCCCCCCCCCCC)[2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to n-Hexadecylpyridinium-d5 Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of n-Hexadecylpyridinium-d5 Bromide, a deuterated cationic surfactant. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Core Chemical Properties

n-Hexadecylpyridinium-d5 Bromide is the deuterated analog of the quaternary ammonium compound n-Hexadecylpyridinium Bromide, also known as Cetylpyridinium Bromide. The deuterium labeling on the pyridinium ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

| Property | Value |

| Chemical Name | 1-Hexadecylpyridin-1-ium-2,3,4,5,6-d5 bromide |

| Synonyms | Cetylpyridinium-d5 Bromide, Pyridinium-2,3,4,5,6-d5, 1-hexadecyl-, bromide |

| CAS Number | 143715-91-7 |

| Molecular Formula | C₂₁H₃₃D₅BrN |

| Molecular Weight | 389.48 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥98% |

Physicochemical Characteristics

The physicochemical properties of n-Hexadecylpyridinium-d5 Bromide are largely comparable to its non-deuterated analog. As a cationic surfactant, it exhibits amphiphilic properties, possessing a hydrophilic pyridinium head group and a hydrophobic hexadecyl tail. This structure allows for the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).

| Property | Description |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in water and methanol. Soluble in chloroform, acetone, and ethanol.[1] |

| Stability | The compound is hygroscopic and should be stored in a desiccated environment at room temperature. |

| Critical Micelle Concentration (CMC) | While specific data for the d5 variant is not readily available, the CMC for the non-deuterated n-Hexadecylpyridinium Bromide is approximately 0.9 mM in water. |

Applications in Research and Drug Development

The primary application of n-Hexadecylpyridinium-d5 Bromide is as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical identity to the analyte of interest (n-Hexadecylpyridinium Bromide) ensures that it co-elutes and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.

Logical Workflow for Use as an Internal Standard in LC-MS/MS

The following diagram illustrates the typical workflow for using n-Hexadecylpyridinium-d5 Bromide as an internal standard in a quantitative LC-MS/MS assay.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

While a specific, detailed protocol for the use of n-Hexadecylpyridinium-d5 Bromide is not widely published, a general procedure can be adapted from established methods for the analysis of cationic surfactants.

General Protocol for Quantification of n-Hexadecylpyridinium Bromide using its d5-labeled Internal Standard

1. Preparation of Stock Solutions:

-

Prepare a primary stock solution of n-Hexadecylpyridinium Bromide (analyte) in methanol at a concentration of 1 mg/mL.

-

Prepare a primary stock solution of n-Hexadecylpyridinium-d5 Bromide (internal standard, IS) in methanol at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).

-

Prepare a working solution of the IS by diluting the primary IS stock solution.

-

To a known volume of blank matrix (e.g., drug formulation excipients, plasma), add a small volume of the analyte working standard and a fixed volume of the IS working solution. This will generate calibration standards at various concentrations.

-

Quality control (QC) samples are prepared similarly at low, medium, and high concentrations within the calibration range.

3. Sample Preparation:

-

To a known volume of the sample to be analyzed, add the same fixed volume of the IS working solution as used for the calibration standards.

-

Perform a sample extraction procedure to remove interfering matrix components. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

A C18 reversed-phase column is typically suitable for the separation.

-

The mobile phase often consists of a gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.

-

-

Mass Spectrometry:

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for both the analyte and the IS need to be determined by direct infusion of the individual compounds.

-

For n-Hexadecylpyridinium Bromide (C₂₁H₃₈N⁺): Monitor the transition of the parent ion.

-

For n-Hexadecylpyridinium-d5 Bromide (C₂₁H₃₃D₅N⁺): Monitor the corresponding transition for the deuterated parent ion.

-

-

5. Data Analysis:

-

Integrate the peak areas of the analyte and the IS for all calibration standards, QC samples, and unknown samples.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of n-Hexadecylpyridinium-d5 Bromide

A general method for the synthesis of n-Hexadecylpyridinium Bromide involves the reaction of 1-bromohexadecane with pyridine. For the deuterated analog, pyridine-d5 is used as a starting material.

Caption: General synthetic route for n-Hexadecylpyridinium-d5 Bromide.

Safety and Handling

n-Hexadecylpyridinium compounds are quaternary ammonium salts and should be handled with appropriate safety precautions. They can be irritating to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) before handling.

References

An In-depth Technical Guide to n-Hexadecylpyridinium-d5 Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Hexadecylpyridinium-d5 Bromide, the deuterated analogue of the well-known cationic surfactant n-Hexadecylpyridinium Bromide (Cetylpyridinium Bromide), serves as a valuable tool in a variety of research and development applications. Its isotopic labeling makes it particularly useful as an internal standard in mass spectrometry-based quantitative analyses, allowing for precise tracking and quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of n-Hexadecylpyridinium-d5 Bromide, with a focus on its role in antimicrobial research and its impact on cellular signaling pathways.

Core Chemical and Physical Properties

n-Hexadecylpyridinium-d5 Bromide is a white to off-white solid.[1] It is characterized by the replacement of the five hydrogen atoms on the pyridinium ring with deuterium. This isotopic substitution results in a higher molecular weight compared to the non-deuterated form. The compound is hygroscopic and should be stored in a dry environment.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of n-Hexadecylpyridinium-d5 Bromide and its non-deuterated analogue for comparison.

| Property | n-Hexadecylpyridinium-d5 Bromide | n-Hexadecylpyridinium Bromide (Cetylpyridinium Bromide) | References |

| CAS Number | 143715-91-7 | 140-72-7 | [3][4],[5] |

| Molecular Formula | C₂₁H₃₃D₅BrN | C₂₁H₃₈BrN | [4],[6] |

| Molecular Weight | 389.48 g/mol | 384.44 g/mol | [7],[6] |

| Appearance | White to Off-White Solid | White or slightly yellow crystalline solid | [1],[8] |

| Melting Point | Not explicitly reported | 63-69 °C | [9] |

| Solubility | Slightly soluble in methanol and water | Soluble in chloroform, methanol, acetone, and ethanol. Water solubility: 5 g/L at 20 °C. | [2],[5] |

| Hygroscopicity | Hygroscopic | Hygroscopic | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the deuterated compound would lack the signals corresponding to the pyridinium ring protons. The spectrum would be dominated by the signals from the hexadecyl chain. For the non-deuterated form in CDCl₃, characteristic peaks are observed at approximately 9.44 ppm, 8.57 ppm, and 8.21 ppm for the pyridinium protons, 4.95 ppm for the methylene group attached to the nitrogen, and between 0.88 and 2.04 ppm for the protons of the hexadecyl chain.[10]

-

¹³C NMR: The carbon-13 NMR spectrum would show the signals for the carbons of the hexadecyl chain and the pyridinium ring. The signals for the deuterated carbons of the pyridinium ring would be significantly attenuated or absent depending on the specific NMR experiment. Predicted ¹³C NMR data for the non-deuterated form in water shows peaks for the pyridinium ring carbons between approximately 140 and 150 ppm and for the hexadecyl chain carbons between approximately 15 and 65 ppm.

-

Mass Spectrometry: The mass spectrum of n-Hexadecylpyridinium-d5 Bromide would show a molecular ion peak corresponding to its higher molecular weight due to the five deuterium atoms. The fragmentation pattern would be similar to the non-deuterated compound, with characteristic fragments of the pyridinium head group and the hexadecyl tail. The mass spectrum of the non-deuterated compound shows a molecular ion at m/z 383.[10]

Synthesis and Manufacturing

A general method for the synthesis of n-Hexadecylpyridinium Bromide involves the quaternization of pyridine with 1-bromohexadecane.[11] The reaction is typically carried out in a suitable solvent such as anhydrous acetonitrile under reflux for 24 hours.[11] After the reaction is complete, the solvent is removed, and the product is purified by recrystallization.[11]

For the synthesis of n-Hexadecylpyridinium-d5 Bromide , a similar approach would be used, substituting pyridine with pyridine-d5.

Illustrative Synthesis Workflow

Applications in Research and Drug Development

n-Hexadecylpyridinium-d5 Bromide is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[12] Its identical chemical behavior to the non-deuterated form, but distinct mass, allows for accurate quantification of n-Hexadecylpyridinium Bromide in complex matrices.[12]

The non-deuterated form, Cetylpyridinium Bromide (or Chloride), has a broad range of applications owing to its antimicrobial and surfactant properties.[8][13] These applications provide a context for the use of the deuterated analogue in related research.

Antimicrobial Activity

Cetylpyridinium compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The mechanism of action involves the disruption of the bacterial cell membrane integrity.[16] The positively charged pyridinium headgroup interacts with the negatively charged components of the bacterial cell wall, while the hydrophobic hexadecyl tail penetrates the lipid bilayer, leading to leakage of cellular contents and cell death.[17]

Table of Minimum Inhibitory Concentrations (MICs) for Cetylpyridinium Chloride (CPC)

| Microorganism | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 10 | [17] |

| Staphylococcus aureus (MSSA) | 2 | [17] |

| Escherichia coli | 8 - 512 | [17] |

| Oral Gram-negative bacteria | Lower MICs than control | [18] |

| Porphyromonas gingivalis | MIC of 92.66% at 0.05% concentration |

Role in Drug Delivery

The surfactant properties of cetylpyridinium compounds make them useful in drug delivery systems.[15] They can be used to enhance the solubility and bioavailability of poorly water-soluble drugs.

Impact on Cellular Signaling Pathways

Recent research has focused on the effects of cetylpyridinium compounds on eukaryotic cell signaling, particularly in immune cells like mast cells. These studies reveal that at concentrations below its critical micelle concentration, cetylpyridinium chloride (CPC) can act as a signaling toxicant.[19]

Inhibition of Mast Cell Degranulation

CPC has been shown to inhibit the degranulation of mast cells in a dose-dependent manner.[19][20] This process is crucial in allergic and inflammatory responses. The inhibition is more potent at lower antigen concentrations and with longer pre-treatment times.[20]

Experimental Protocol: Mast Cell Degranulation Assay

A common method to assess mast cell degranulation is to measure the release of β-hexosaminidase, an enzyme stored in mast cell granules.

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) mast cells are cultured in appropriate media.

-

Sensitization: Cells are sensitized with anti-DNP IgE for 1-2 hours.

-

Treatment: Cells are washed and then treated with varying concentrations of n-Hexadecylpyridinium Bromide (or its deuterated form for tracer studies) for a specified pre-incubation period (e.g., 30 minutes).

-

Stimulation: Degranulation is initiated by adding DNP-BSA (antigen).

-

Quantification of Release: After incubation, the supernatant is collected, and the activity of β-hexosaminidase is measured using a fluorogenic substrate like 4-methylumbelliferyl N-acetyl-β-D-glucosaminide.

-

Data Analysis: The percentage of degranulation is calculated relative to total enzyme content (lysed cells) and spontaneous release (unstimulated cells).

Mechanism of Action on Mast Cell Signaling

The inhibitory effect of CPC on mast cell degranulation is attributed to its interference with key signaling events upstream of granule release.

CPC has been shown to inhibit the tyrosine phosphorylation of Syk kinase, a critical early event in the signaling cascade initiated by antigen cross-linking of IgE-bound FcεRI receptors.[21][22] This inhibition of Syk phosphorylation leads to a reduction in the activation of downstream effectors, including LAT and PLCγ.[21] Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) is diminished.[19] This cascade of inhibition ultimately leads to reduced calcium mobilization from the endoplasmic reticulum and a dampening of store-operated calcium entry (SOCE), both of which are essential for mast cell degranulation.[19]

Conclusion

n-Hexadecylpyridinium-d5 Bromide is a crucial analytical tool for researchers working with its non-deuterated counterpart. Its utility as an internal standard ensures the accuracy and reliability of quantitative studies. Furthermore, the extensive research on the biological activities of cetylpyridinium compounds, particularly their antimicrobial properties and their ability to modulate immune cell signaling, provides a strong foundation for the application of the deuterated analogue in mechanistic and pharmacokinetic studies. This guide has provided a detailed overview of the key technical aspects of n-Hexadecylpyridinium-d5 Bromide to support its effective use in scientific and drug development endeavors.

References

- 1. N-HEXADECYLPYRIDINIUM-D5 BROMIDE | 143715-91-7 [amp.chemicalbook.com]

- 2. 1-Hexadecylpyridinium bromide CAS#: 140-72-7 [m.chemicalbook.com]

- 3. a2bchem.com [a2bchem.com]

- 4. a2bchem.com [a2bchem.com]

- 5. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexadecylpyridinium bromide = 97.0 140-72-7 [sigmaaldrich.com]

- 7. n-Hexadecylpyridinium-d5 Bromide, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.nl]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. 1-Hexadecylpyridinium bromide(140-72-7) 1H NMR [m.chemicalbook.com]

- 11. 1-Hexadecylpyridinium bromide | 140-72-7 [chemicalbook.com]

- 12. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. goldbio.com [goldbio.com]

- 17. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmaceutical agent cetylpyridinium chloride inhibits immune mast cell function by interfering with calcium mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Anti-microbial cetylpyridinium chloride suppresses mast cell function by targeting tyrosine phosphorylation of Syk kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Hexadecylpyridinium-d5 Bromide molecular weight

An In-Depth Technical Guide to n-Hexadecylpyridinium-d5 Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Hexadecylpyridinium-d5 Bromide, focusing on its physicochemical properties, primary applications in analytical research, and relevant experimental methodologies. This document is intended for professionals in research, scientific, and drug development fields who utilize advanced analytical techniques for quantification.

Physicochemical Properties and Data

n-Hexadecylpyridinium-d5 Bromide is the deuterium-labeled form of n-Hexadecylpyridinium Bromide. The incorporation of five deuterium atoms on the pyridinium ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Quantitative Data Summary

| Property | Value |

| Chemical Name | n-Hexadecylpyridinium-d5 Bromide |

| Synonym | Cetylpyridinium-d5 Bromide |

| Molecular Formula | C₂₁H₃₃D₅N·Br |

| Molecular Weight | 389.48 g/mol |

| CAS Number | 143715-91-7 |

| Form | Solid (White to Off-White)[1] |

| Solubility | Slightly soluble in Methanol and Water[1] |

| Stability | Hygroscopic[1] |

Core Application: Internal Standard in Mass Spectrometry

The primary and most critical application of n-Hexadecylpyridinium-d5 Bromide is its use as a deuterated internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[2][3]

Deuterated internal standards are chemically identical to the analyte of interest (the non-labeled compound), but they have a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[2] This property is fundamental to their function. In an LC-MS workflow, the deuterated standard co-elutes with the analyte but is distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z).[2][3]

The use of a deuterated IS is considered the gold standard in quantitative bioanalysis for several reasons:

-

Correction for Matrix Effects : It accurately compensates for variations in signal intensity caused by ion suppression or enhancement from complex biological matrices.[2][4][5]

-

Compensation for Sample Loss : Since the IS is added at the beginning of the sample preparation process, it experiences the same potential losses as the analyte during extraction, cleanup, and injection, allowing for accurate correction.[4][6]

-

Improved Precision and Accuracy : By normalizing the analyte's signal to the IS's signal, the method's precision, accuracy, and reproducibility are significantly enhanced.[3][4]

The non-deuterated form, often known as Cetylpyridinium Bromide (CPB) or Cetylpyridinium Chloride (CPC), is a cationic surfactant widely used for its antimicrobial properties in products like mouthwashes and lozenges.[7][8] Therefore, the deuterated standard is essential for accurately quantifying levels of this compound in pharmaceutical formulations, biological samples from clinical trials, or environmental testing.

Experimental Protocols

General Protocol for Quantification using n-Hexadecylpyridinium-d5 Bromide as an Internal Standard

This section outlines a typical workflow for the quantification of n-Hexadecylpyridinium Bromide in a biological matrix (e.g., plasma) using its deuterated form as an internal standard.

Objective: To accurately quantify the concentration of n-Hexadecylpyridinium Bromide in plasma samples.

Materials:

-

n-Hexadecylpyridinium Bromide (analyte standard)

-

n-Hexadecylpyridinium-d5 Bromide (internal standard, IS)

-

Blank plasma

-

Acetonitrile with 0.1% Formic Acid (Protein Precipitation Solution)

-

Methanol and Water (Mobile Phase components)

-

LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte standard in methanol.

-

Prepare a 1 mg/mL stock solution of the IS, n-Hexadecylpyridinium-d5 Bromide, in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Perform serial dilutions of the analyte stock solution with blank plasma to create calibration standards at a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each calibration standard, QC sample, and unknown study sample in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., at 200 ng/mL). This ensures the IS is present at a consistent concentration in every sample.

-

Vortex each tube briefly.

-

Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Chromatography: Inject the supernatant onto a suitable C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific m/z transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

Analyte (n-Hexadecylpyridinium): e.g., m/z 304.3 → [Fragment Ion]

-

IS (n-Hexadecylpyridinium-d5): e.g., m/z 309.3 → [Same Fragment Ion]

-

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes associated with n-Hexadecylpyridinium-d5 Bromide and its non-deuterated counterpart.

References

- 1. N-HEXADECYLPYRIDINIUM-D5 BROMIDE | 143715-91-7 [amp.chemicalbook.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. youtube.com [youtube.com]

- 7. goldbio.com [goldbio.com]

- 8. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of n-Hexadecylpyridinium-d5 Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of n-Hexadecylpyridinium-d5 Bromide, a deuterated cationic surfactant with applications in drug delivery, as a bactericidal agent, and as an internal standard in analytical studies. This document details the synthetic pathway, experimental protocols, and in-depth characterization using modern analytical techniques.

Introduction

n-Hexadecylpyridinium-d5 Bromide is the deuterated analog of the well-known cationic surfactant, n-Hexadecylpyridinium Bromide (Cetylpyridinium Bromide). The incorporation of five deuterium atoms on the pyridinium ring provides a valuable tool for researchers, particularly in pharmacokinetic studies and as a non-interfering internal standard for mass spectrometry-based quantification of the non-deuterated compound. Its surfactant properties, which allow for the disruption of cell membranes, make it a subject of interest in drug formulation and as an antimicrobial agent.

Synthesis of n-Hexadecylpyridinium-d5 Bromide

The synthesis of n-Hexadecylpyridinium-d5 Bromide is a two-step process. The first step involves the synthesis of the deuterated precursor, pyridine-d5. The second step is a quaternization reaction where pyridine-d5 reacts with 1-bromohexadecane to form the final product.

Synthesis of Pyridine-d5

Pyridine-d5 can be synthesized via a palladium-catalyzed hydrogen-deuterium exchange reaction between pyridine and heavy water (D₂O)[1].

Experimental Protocol:

-

A mixture of pyridine and a palladium catalyst (e.g., palladium on charcoal) is placed in a sealed reaction vessel.

-

Heavy water (D₂O) is introduced into the vessel.

-

The reaction mixture is heated to facilitate the H/D exchange. The temperature and reaction time can be optimized to achieve a high degree of deuteration.

-

Upon completion, the catalyst is filtered off, and the deuterated pyridine is purified by distillation.

Synthesis of n-Hexadecylpyridinium-d5 Bromide

The final product is synthesized by the reaction of pyridine-d5 with 1-bromohexadecane.

Experimental Protocol:

-

In a round-bottom flask, dissolve pyridine-d5 (1.0 equivalent) in anhydrous acetonitrile.

-

Add 1-bromohexadecane (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is recrystallized from a suitable solvent system, such as acetone or an ether suspension, to yield pure n-Hexadecylpyridinium-d5 Bromide as a white to off-white solid.

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Typical Yield | >95% | [2] |

| Purity (by HPLC) | >98% | [3] |

Characterization of n-Hexadecylpyridinium-d5 Bromide

The structure and purity of the synthesized n-Hexadecylpyridinium-d5 Bromide are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of n-Hexadecylpyridinium-d5 Bromide. The spectra are compared with those of the non-deuterated analog to confirm the incorporation of deuterium.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the deuterated compound is expected to show the characteristic signals for the protons of the hexadecyl chain, while the signals corresponding to the aromatic protons of the pyridinium ring (typically found between δ 8.0 and 9.5 ppm in the non-deuterated compound) will be absent.[4] The presence of any residual proton signals in this region can be used to determine the isotopic purity.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbon atoms of the hexadecyl chain and the pyridinium ring. The signals for the deuterated carbons of the pyridine ring will appear as multiplets due to carbon-deuterium coupling and will be shifted slightly upfield compared to the non-deuterated compound.

Predicted NMR Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | ~4.9 (t, 2H, N-CH₂) |

| ~2.0 (quint, 2H, N-CH₂-CH ₂) | |

| ~1.3 (m, 26H, -(CH₂)₁₃-) | |

| ~0.9 (t, 3H, -CH₃) | |

| ¹³C | ~145 (C2/C6 of pyridinium ring) |

| ~144 (C4 of pyridinium ring) | |

| ~128 (C3/C5 of pyridinium ring) | |

| ~62 (N-CH₂) | |

| ~32-22 (hexadecyl chain carbons) | |

| ~14 (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of n-Hexadecylpyridinium-d5 Bromide. The molecular ion peak will be observed at m/z corresponding to the cationic portion of the molecule.

-

Expected Molecular Ion: The expected molecular ion for the cation [C₂₁H₃₃D₅N]⁺ is m/z 308.3. This is 5 mass units higher than the non-deuterated cation (m/z 303.3), confirming the incorporation of five deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated compound, with the fragments containing the pyridinium ring showing a +5 mass shift.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer like ammonium formate) can be used.[5] Detection can be achieved using a UV detector (at ~254 nm) or an evaporative light scattering detector (ELSD).

Typical HPLC Purity Data:

| Parameter | Value |

| Purity | >98% |

| Retention Time | Dependent on specific column and mobile phase conditions |

Experimental Workflows

Synthesis Workflow

Caption: Synthesis workflow for n-Hexadecylpyridinium-d5 Bromide.

Analytical Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis and characterization of n-Hexadecylpyridinium-d5 Bromide. The provided experimental protocols and characterization data will be valuable for researchers in medicinal chemistry, drug development, and analytical sciences who require this deuterated standard for their studies. The detailed workflows and data tables offer a practical resource for the successful preparation and validation of this important compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-Hexadecylpyridinium bromide(140-72-7) 1H NMR spectrum [chemicalbook.com]

- 5. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols: n-Hexadecylpyridinium-d5 Bromide in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexadecylpyridinium-d5 Bromide is the deuterated form of n-Hexadecylpyridinium Bromide, a cationic surfactant also known as Cetylpyridinium Bromide.[1] Due to its structural similarity to the non-deuterated compound, n-Hexadecylpyridinium-d5 Bromide is an ideal internal standard for quantitative analysis by mass spectrometry.[2][3] The incorporation of five deuterium atoms on the pyridinium ring results in a mass shift that allows for its differentiation from the endogenous analyte by the mass spectrometer, while maintaining nearly identical chemical and physical properties.[4][5] This ensures similar extraction efficiency, ionization response, and chromatographic retention time, which are crucial for accurate quantification.[2][6]

The primary application of n-Hexadecylpyridinium-d5 Bromide is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of n-Hexadecylpyridinium Bromide or other structurally related cationic surfactants in various matrices, including pharmaceutical formulations, environmental samples, and biological specimens.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process.[3] The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then measured. This ratio is used to calculate the concentration of the analyte in the original sample. Because the analyte and the internal standard behave almost identically during sample preparation and analysis, any sample loss or variation in instrument response will affect both compounds equally, leading to a highly accurate and precise measurement.[2][6]

Application: Quantification of n-Hexadecylpyridinium Bromide in a Pharmaceutical Formulation

This protocol outlines a method for the quantification of n-Hexadecylpyridinium Bromide in a liquid pharmaceutical formulation using n-Hexadecylpyridinium-d5 Bromide as an internal standard by LC-MS/MS.

Experimental Workflow

Caption: Workflow for the quantification of n-Hexadecylpyridinium Bromide using a deuterated internal standard.

Materials and Reagents

-

n-Hexadecylpyridinium Bromide (analytical standard)

-

n-Hexadecylpyridinium-d5 Bromide (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Pharmaceutical formulation containing n-Hexadecylpyridinium Bromide

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Protocol

-

Preparation of Standard Solutions:

-

Prepare a stock solution of n-Hexadecylpyridinium Bromide (1 mg/mL) in methanol.

-

Prepare a stock solution of n-Hexadecylpyridinium-d5 Bromide (1 mg/mL) in methanol.

-

Prepare a working internal standard solution (1 µg/mL) by diluting the stock solution with methanol/water (50:50, v/v).

-

Prepare a series of calibration standards by spiking blank matrix with the n-Hexadecylpyridinium Bromide stock solution to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. Add the working internal standard solution to each calibrator.

-

-

Sample Preparation:

-

Accurately weigh 1 g of the pharmaceutical formulation.

-

Add 10 µL of the working internal standard solution (1 µg/mL) of n-Hexadecylpyridinium-d5 Bromide.

-

Add 990 µL of methanol/water (50:50, v/v).

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble excipients.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

n-Hexadecylpyridinium: Monitor the transition of the parent ion to a specific product ion.

-

n-Hexadecylpyridinium-d5: Monitor the transition of the deuterated parent ion to its corresponding product ion.

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (n-Hexadecylpyridinium Bromide) and the internal standard (n-Hexadecylpyridinium-d5 Bromide).

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of n-Hexadecylpyridinium Bromide in the sample by interpolating its peak area ratio from the calibration curve.

-

Quantitative Data Summary

The following table presents hypothetical data from a validation study for the quantification of n-Hexadecylpyridinium Bromide using n-Hexadecylpyridinium-d5 Bromide as an internal standard.

| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| LQC | 3 | 2.91 | 97.0 | 6.2 |

| MQC | 50 | 51.5 | 103.0 | 4.1 |

| HQC | 800 | 784 | 98.0 | 3.5 |

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %RSD: Percent Relative Standard Deviation

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard in quantitative mass spectrometry is based on a logical relationship that ensures accuracy and precision.

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

Conclusion

n-Hexadecylpyridinium-d5 Bromide serves as a reliable internal standard for the quantification of n-Hexadecylpyridinium Bromide and related cationic surfactants by LC-MS/MS. Its use in isotope dilution mass spectrometry minimizes the impact of matrix effects and variations in sample preparation and instrument performance, leading to highly accurate and precise results. The detailed protocol provided here can be adapted for various sample matrices and is particularly valuable for quality control in pharmaceutical development and manufacturing, as well as for research applications requiring precise quantification of this surfactant.

References

- 1. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 3. google.com [google.com]

- 4. n-Hexadecylpyridinium-d5 Bromide | 143715-91-7 | Benchchem [benchchem.com]

- 5. N-HEXADECYLPYRIDINIUM-D5 BROMIDE | 143715-91-7 [amp.chemicalbook.com]

- 6. nebiolab.com [nebiolab.com]

Application Notes and Protocols for Quantitative Analysis using n-Hexadecylpyridinium-d5 Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of n-Hexadecylpyridinium-d5 Bromide as an internal standard in the quantitative analysis of its non-deuterated analogue, cetylpyridinium, and other structurally related quaternary ammonium compounds. The methodologies described are particularly relevant for applications in pharmaceutical formulation analysis, pharmacokinetic studies, and quality control of consumer products.

Introduction

n-Hexadecylpyridinium, commonly known as cetylpyridinium, is a cationic quaternary ammonium compound with broad-spectrum antimicrobial properties. It is a key active ingredient in many pharmaceutical and consumer healthcare products, including mouthwashes, lozenges, and nasal sprays, where it aids in reducing plaque and gingivitis. Accurate and precise quantification of cetylpyridinium is crucial for ensuring product efficacy and safety.

The use of a stable isotope-labeled internal standard, such as n-Hexadecylpyridinium-d5 Bromide, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach enhances the accuracy and precision of the method by compensating for variations in sample preparation, chromatography, and ionization efficiency. The deuterium-labeled internal standard co-elutes with the analyte and exhibits similar ionization behavior, but is distinguishable by its mass-to-charge ratio, allowing for reliable quantification.

Experimental Protocols

This section details the experimental procedures for the quantitative analysis of cetylpyridinium using n-Hexadecylpyridinium-d5 Bromide as an internal standard.

Materials and Reagents

-

Analytes: Cetylpyridinium Chloride (CPC) reference standard

-

Internal Standard: n-Hexadecylpyridinium-d5 Bromide

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Sample Matrices: Human plasma, saliva, or formulated product (e.g., mouthwash)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve an appropriate amount of Cetylpyridinium Chloride and n-Hexadecylpyridinium-d5 Bromide in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of cetylpyridinium by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the n-Hexadecylpyridinium-d5 Bromide primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation for Biological Matrices)

-

To 100 µL of the biological sample (e.g., plasma or saliva), add 10 µL of the internal standard working solution (100 ng/mL of n-Hexadecylpyridinium-d5 Bromide).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): The following MRM transitions should be optimized for the specific instrument used. The transitions provided for the internal standard are predicted based on the fragmentation of the non-deuterated analogue and require experimental verification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Cetylpyridinium | 304.3 | 304.3 (Quantifier) | 100 | 15 |

| 94.1 (Qualifier) | 100 | 35 | ||

| n-Hexadecylpyridinium-d5 | 309.3 | 309.3 (Quantifier) | 100 | 15 |

| 99.1 (Qualifier) | 100 | 35 |

Disclaimer: The MRM transitions for n-Hexadecylpyridinium-d5 Bromide are predicted and should be optimized in the laboratory for the specific instrument and conditions used.

Data Presentation

The following tables present illustrative quantitative data for a typical bioanalytical method validation for cetylpyridinium in human plasma using n-Hexadecylpyridinium-d5 Bromide as an internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Cetylpyridinium | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| 3 (LQC) | 2.95 | 98.3 | 4.5 |

| 50 (MQC) | 51.2 | 102.4 | 3.2 |

| 800 (HQC) | 790.4 | 98.8 | 2.8 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) |

| Cetylpyridinium | Low (3 ng/mL) | 92.5 | 98.1 |

| High (800 ng/mL) | 95.1 | 101.5 | |

| n-Hexadecylpyridinium-d5 | 10 ng/mL | 93.8 | 99.3 |

Visualizations

Experimental Workflow

Caption: General workflow for quantitative analysis.

Signaling Pathway (Illustrative)

This diagram illustrates the principle of using a stable isotope-labeled internal standard for quantification, not a biological signaling pathway.

Caption: Principle of internal standard quantification.

Conclusion

The use of n-Hexadecylpyridinium-d5 Bromide as an internal standard provides a robust and reliable method for the quantitative analysis of cetylpyridinium by LC-MS/MS. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers and scientists in the pharmaceutical and consumer healthcare industries. The methodologies can be adapted for various matrices and applications, ensuring accurate and precise quantification for product development, quality control, and research purposes.

Application Notes and Protocols: n-Hexadecylpyridinium-d5 Bromide in Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexadecylpyridinium-d5 Bromide is a deuterated version of the cationic surfactant n-Hexadecylpyridinium Bromide. While its non-deuterated counterpart, often used as Cetylpyridinium Chloride (CPC), is well-documented for its antimicrobial properties and its role as an excipient in drug formulations, the deuterated form serves as a powerful analytical tool in drug delivery research.[1][2] The substitution of five hydrogen atoms with deuterium on the pyridine ring provides a unique isotopic label, enabling researchers to trace, quantify, and understand the behavior of the surfactant within complex biological systems and formulations without significantly altering its physicochemical properties.[3][4]

This document provides detailed application notes and protocols for the use of n-Hexadecylpyridinium-d5 Bromide in key areas of drug delivery research, including its application in forming and characterizing micelles for drug encapsulation and its use as an internal standard for pharmacokinetic studies.

Key Applications

The primary applications of n-Hexadecylpyridinium-d5 Bromide in drug delivery research are centered on its role as a tracer and an internal standard. Its utility stems from the fact that the deuterium label makes it distinguishable by mass spectrometry and other isotopic analysis techniques.

Micelle and Nanoparticle Formation and Characterization

n-Hexadecylpyridinium Bromide, as a cationic surfactant, self-assembles into micelles in aqueous solutions, which can encapsulate hydrophobic drugs, enhancing their solubility and stability.[5][6][7] The deuterated analog is particularly useful in biophysical studies of these systems.

-

Small-Angle Neutron Scattering (SANS): The contrast matching capabilities of SANS, when used with deuterated and non-deuterated components, allow for the detailed structural characterization of micelles, including their size, shape, and aggregation number.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR can provide insights into the mobility and orientation of the surfactant molecules within the micellar structure.

Quantitative Analysis and Pharmacokinetic Studies

One of the most significant applications of n-Hexadecylpyridinium-d5 Bromide is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[3]

-

Bioavailability and Bioequivalence Studies: By spiking biological samples with a known concentration of the deuterated compound, the concentration of the non-deuterated active pharmaceutical ingredient (API) or the non-deuterated surfactant itself can be accurately quantified.[3]

-

Metabolism Studies: The use of the deuterated compound helps in distinguishing the parent compound from its metabolites, aiding in the elucidation of metabolic pathways.[4][8]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Micelles using n-Hexadecylpyridinium-d5 Bromide

This protocol describes the preparation of micelles encapsulating a model hydrophobic drug, such as griseofulvin, using a thin-film hydration method.[9]

Materials:

-

n-Hexadecylpyridinium-d5 Bromide

-

Hydrophobic drug (e.g., Griseofulvin)

-

Chloroform

-

Deionized water

-

Rotary evaporator

-

Bath sonicator

-

Syringe filters (0.22 µm)

Procedure:

-

Stock Solutions: Prepare a stock solution of n-Hexadecylpyridinium-d5 Bromide and the hydrophobic drug in chloroform.

-

Thin Film Formation: In a round-bottom flask, mix the desired molar ratio of the surfactant and the drug. Evaporate the solvent using a rotary evaporator at room temperature until a thin, uniform film is formed on the inner surface of the flask.

-

Hydration: Hydrate the thin film with deionized water by rotating the flask in a water bath at a temperature above the phase transition temperature of the surfactant.

-

Sonication: Sonicate the resulting suspension in a bath sonicator for 5-10 minutes to form a clear micellar solution.

-

Filtration: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug or large aggregates.

Protocol 2: Quantification of n-Hexadecylpyridinium Bromide in Plasma using LC-MS with n-Hexadecylpyridinium-d5 Bromide as an Internal Standard

This protocol provides a general procedure for the quantification of the non-deuterated surfactant in plasma samples.

Materials:

-

Plasma samples containing n-Hexadecylpyridinium Bromide

-

n-Hexadecylpyridinium-d5 Bromide (Internal Standard, IS)

-

Acetonitrile (ACN)

-

Formic acid

-

HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

-

C18 HPLC column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the internal standard solution (n-Hexadecylpyridinium-d5 Bromide in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Presentation

Table 1: Physicochemical Properties of n-Hexadecylpyridinium Bromide Micelles

| Parameter | Value | Method of Determination |

| Critical Micelle Concentration (CMC) | ~0.9 mM | Surface Tension Measurement |

| Micelle Size (Hydrodynamic Diameter) | 5 - 10 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | +60 to +80 mV | Laser Doppler Velocimetry |

Table 2: Example LC-MS/MS Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| n-Hexadecylpyridinium | 304.3 | 79.1 | 35 |

| n-Hexadecylpyridinium-d5 (IS) | 309.3 | 84.1 | 35 |

Visualizations

Caption: Workflow for drug delivery research using n-Hexadecylpyridinium-d5 Bromide.

Caption: Proposed cellular uptake mechanism for cationic micelles.

References

- 1. Deuterated surfactants - The Road to the ESS - About - SINE2020 portal [sine2020.eu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymeric micelles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel polymeric micelles for hydrophobic drug delivery based on biodegradable poly(hexyl-substituted lactides) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: n-Hexadecylpyridinium-d5 Bromide in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexadecylpyridinium bromide, part of the cetylpyridinium halide family (most commonly as cetylpyridinium chloride, CPC), is a cationic quaternary ammonium compound with potent antimicrobial properties. It is a common active ingredient in personal care products such as mouthwashes and throat sprays. In the realm of proteomics, the primary application of its non-deuterated form is not as a solubilizing agent for protein analysis, but rather as an antiseptic agent whose effects on microorganisms are studied at the proteome level. Understanding how bacteria respond to CPC treatment is crucial for developing more effective antimicrobial strategies and combating resistance.

The deuterated analog, n-Hexadecylpyridinium-d5 Bromide, serves a critical and distinct role in such studies: it is an ideal internal standard for the accurate quantification of n-Hexadecylpyridinium Bromide in biological samples using mass spectrometry. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar ionization effects, thus correcting for sample loss during preparation and variations in instrument response.[1][2][3]

This document provides detailed application notes and protocols for the use of n-Hexadecylpyridinium-d5 Bromide as an internal standard in the quantitative analysis of n-Hexadecylpyridinium Bromide from complex biological matrices, such as bacterial cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Application: Isotope Dilution Mass Spectrometry

The core application of n-Hexadecylpyridinium-d5 Bromide is in isotope dilution mass spectrometry (IDMS). In this method, a known quantity of the deuterated standard is added to a sample containing an unknown quantity of the non-deuterated (native) analyte. The deuterated standard is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium atoms.

During LC-MS/MS analysis, the native analyte and the deuterated internal standard are separated from other sample components by liquid chromatography and are then ionized and detected by the mass spectrometer. Because they are chemically identical, they have the same retention time in the LC but are distinguishable by their mass-to-charge ratio (m/z) in the MS. By comparing the signal intensity of the native analyte to that of the known amount of the internal standard, a precise and accurate quantification of the analyte in the original sample can be achieved.

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of n-Hexadecylpyridinium Bromide using its deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Analyte and Internal Standard

| Parameter | n-Hexadecylpyridinium Bromide (Analyte) | n-Hexadecylpyridinium-d5 Bromide (Internal Standard) |

| Formula | C21H38N+ | C21H33D5N+ |

| Precursor Ion (m/z) | 304.3 | 309.3 |

| Product Ion (m/z) | 94.1 | 94.1 |

| Collision Energy (eV) | 35 | 35 |

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 1 mg of n-Hexadecylpyridinium Bromide and 1 mg of n-Hexadecylpyridinium-d5 Bromide in separate 1 mL volumes of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the n-Hexadecylpyridinium Bromide primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the n-Hexadecylpyridinium-d5 Bromide primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

-

Protocol 2: Sample Preparation from Bacterial Lysate

-

Sample Collection:

-

Culture bacteria to the desired cell density and treat with n-Hexadecylpyridinium Bromide at various concentrations for a specified time.

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4 °C).

-

Lyse the bacterial pellets using a suitable lysis buffer and mechanical disruption (e.g., sonication).

-

-

Internal Standard Spiking:

-

To 100 µL of bacterial lysate, add 10 µL of the 100 ng/mL internal standard working solution (n-Hexadecylpyridinium-d5 Bromide). Vortex briefly.

-

-

Protein Precipitation:

-

Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20 °C for 20 minutes.

-

-

Clarification:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.

-

-

Sample Analysis:

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Data Analysis and Quantification

-

Peak Integration:

-

Integrate the peak areas for the selected precursor/product ion transitions for both the native analyte (m/z 304.3 → 94.1) and the deuterated internal standard (m/z 309.3 → 94.1).

-

-

Calibration Curve:

-

For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot this ratio against the known concentration of the analyte to generate a linear calibration curve.

-

-

Sample Quantification:

-

Calculate the peak area ratio for the unknown samples.

-

Determine the concentration of n-Hexadecylpyridinium Bromide in the samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathway Visualization (Hypothetical)

While n-Hexadecylpyridinium Bromide itself is not part of a signaling pathway, its antimicrobial action triggers stress response pathways in bacteria. A proteomics study following CPC treatment might reveal changes in proteins involved in cell wall synthesis, efflux pumps, and oxidative stress responses.

Conclusion

n-Hexadecylpyridinium-d5 Bromide is a vital tool for the accurate and reliable quantification of its non-deuterated counterpart in complex biological samples. Its use as an internal standard in LC-MS/MS-based proteomics studies allows researchers to precisely measure the uptake and concentration of this important antimicrobial agent in target organisms, providing valuable data for understanding its mechanism of action and the development of microbial resistance. The protocols outlined here provide a robust framework for the application of n-Hexadecylpyridinium-d5 Bromide in quantitative proteomics research.

References

- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole proteomes as internal standards in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for n-Hexadecylpyridinium-d5 Bromide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexadecylpyridinium-d5 Bromide is a deuterated cationic surfactant. Its non-deuterated counterpart, n-Hexadecylpyridinium Bromide (also known as Cetylpyridinium Bromide), is a well-known quaternary ammonium compound with antimicrobial and antiseptic properties. The primary mechanism of action for this class of compounds involves the disruption of cell membrane integrity, which can lead to cell lysis at higher concentrations. In mammalian cells, cationic surfactants have been shown to induce apoptosis and interfere with key signaling pathways.

The incorporation of five deuterium atoms (d5) into the terminal methyl group of the hexadecyl chain makes n-Hexadecylpyridinium-d5 Bromide a valuable tool for stable isotope tracer studies. This allows researchers to track the uptake, distribution, and metabolic fate of the molecule within cultured cells using techniques such as mass spectrometry. These application notes provide detailed protocols for utilizing n-Hexadecylpyridinium-d5 Bromide in cell culture, with a focus on cytotoxicity assessment, its effects on cellular signaling, and its application in metabolic tracer studies.

Compound Properties and Handling

| Property | Value |

| Chemical Name | n-Hexadecylpyridinium-d5 Bromide |

| Synonyms | Cetylpyridinium-d5 Bromide |

| Molecular Formula | C21H33D5BrN |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (5 g/L at 20°C), ethanol, methanol, and chloroform.[1] |

| Storage | Store at room temperature in a dry, inert atmosphere.[1] |

Safety Precautions: n-Hexadecylpyridinium Bromide is harmful if swallowed and toxic if inhaled. It can cause skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be performed in a chemical fume hood.

Data Presentation: Cytotoxicity of Cetylpyridinium Compounds

The following table summarizes the cytotoxic effects of the non-deuterated analogue, Cetylpyridinium Chloride (CPC), on various mammalian cell lines. This data can be used as a starting point for determining the appropriate concentration range for experiments with n-Hexadecylpyridinium-d5 Bromide. It is crucial to perform a dose-response experiment for each new cell line.

| Cell Line | Compound | Assay | Endpoint | IC50 / LD50 | Exposure Time | Reference |

| MCF-7 (Human Breast Cancer) | Cetylpyridinium Chloride | MTT | LD50 | 6 µM | 1 hour | [3] |

| MCF-10A (Human Breast Epithelial) | Cetylpyridinium Chloride | MTT | LD50 | 8 µM | 1 hour | [3] |

| RBL-2H3 (Rat Basophilic Leukemia) | Cetylpyridinium Chloride | Not Specified | EC50 (ATP Inhibition) | 1.7 µM | Not Specified | [4] |

| Primary Human Keratinocytes | Cetylpyridinium Chloride | Not Specified | EC50 (ATP Inhibition) | 1.25 µM | Not Specified | [4] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Materials:

-

n-Hexadecylpyridinium-d5 Bromide powder

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile filter (0.22 µm)

-

-

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of n-Hexadecylpyridinium-d5 Bromide powder.

-

Dissolve the powder in sterile deionized water or PBS to create a concentrated stock solution (e.g., 10 mM).

-

Gently vortex the solution until the powder is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

-

Protocol 2: Determination of Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of n-Hexadecylpyridinium-d5 Bromide.

-

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

n-Hexadecylpyridinium-d5 Bromide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

-

Prepare serial dilutions of n-Hexadecylpyridinium-d5 Bromide in complete cell culture medium from the stock solution. A typical starting range could be from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the negative control and plot a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram: Inhibition of Syk Kinase Signaling

Caption: Inhibition of Syk kinase phosphorylation by n-Hexadecylpyridinium-d5 Bromide.

Experimental Workflow: Stable Isotope Tracer Study

Caption: Workflow for a stable isotope tracer study using n-Hexadecylpyridinium-d5 Bromide.

Detailed Methodologies for Key Experiments

Protocol 3: Stable Isotope Tracer Study

This protocol provides a general framework for tracing the metabolic fate of n-Hexadecylpyridinium-d5 Bromide in cultured cells.

-

Materials:

-

Cells of interest cultured in appropriate medium

-

n-Hexadecylpyridinium-d5 Bromide stock solution

-

Control (non-deuterated) n-Hexadecylpyridinium Bromide

-

Ice-cold PBS

-

Cell scraper (for adherent cells)

-

Centrifuge

-

Extraction solvent (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

-

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in multi-well plates or flasks.

-

Replace the culture medium with fresh medium containing a non-cytotoxic concentration of n-Hexadecylpyridinium-d5 Bromide (determined from cytotoxicity assays). Include parallel cultures treated with the non-deuterated compound as a control.

-

Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to track the time-dependent uptake and metabolism.

-

-

Cell Harvesting and Metabolite Extraction:

-

At each time point, rapidly wash the cells twice with ice-cold PBS to remove any extracellular compound.

-

For adherent cells, add a small volume of ice-cold extraction solvent and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in the extraction solvent.

-

Incubate the cell lysates on ice or at -20°C for at least 20 minutes to allow for protein precipitation and metabolite extraction.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites using a high-resolution LC-MS system.

-

Develop a chromatographic method to separate n-Hexadecylpyridinium-d5 Bromide and its potential metabolites from other cellular components.

-

Use the mass spectrometer to detect the mass-to-charge ratio (m/z) of the parent compound and any potential metabolites. The d5-label will result in a 5-unit mass shift compared to the non-deuterated compound, allowing for unambiguous identification.

-

-

Data Analysis:

-

Analyze the LC-MS data to identify and quantify the isotopologues of n-Hexadecylpyridinium-d5 Bromide and its metabolites.

-

Determine the rate of uptake and the metabolic pathways involved by tracking the appearance and disappearance of the d5-labeled species over time.

-

-

Discussion and Conclusion

n-Hexadecylpyridinium-d5 Bromide is a versatile tool for cell culture research, enabling studies on cytotoxicity, cell signaling, and metabolic fate. As a cationic surfactant, it is expected to exhibit dose-dependent cytotoxicity, primarily through the disruption of cell membranes. The provided protocols for cytotoxicity testing are essential for determining appropriate, non-lethal concentrations for further experiments.

The finding that the non-deuterated analogue, CPC, inhibits Syk kinase phosphorylation provides a specific molecular target for investigating the compound's effects on cell signaling.[5] This can have implications for immune cell function and other cellular processes regulated by this pathway.

The key application of n-Hexadecylpyridinium-d5 Bromide lies in its use as a stable isotope tracer. The detailed protocol for a tracer study allows for the precise tracking of the compound's journey into and within the cell. This can reveal important information about its uptake mechanisms, intracellular localization, and potential biotransformation, which is critical for understanding its mechanism of action and for the development of drugs that may utilize similar chemical structures. Researchers should carefully consider the specific cell type and experimental question when designing their studies and adapt these protocols accordingly.

References

Application Notes and Protocols for n-Hexadecylpyridinium-d5 Bromide in Mass Spectrometry-Based Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexadecylpyridinium-d5 Bromide is a deuterated cationic surfactant with significant potential in mass spectrometry-based proteomics. Its unique properties allow it to serve a dual role in sample preparation: as a highly effective solubilizing agent for proteins, particularly those that are hydrophobic or membrane-associated, and as a stable isotope-labeled internal standard for accurate and reproducible quantification. The incorporation of deuterium atoms provides a mass shift that allows for its clear differentiation from its non-labeled analog and other sample components during mass spectrometric analysis, without significantly altering its chemical and physical behavior.

This document provides detailed application notes and protocols for the use of n-Hexadecylpyridinium-d5 Bromide in sample preparation workflows for proteomics, with a focus on its application as an internal standard for quantitative analysis.

Core Applications

-

Protein Solubilization: The surfactant properties of n-Hexadecylpyridinium-d5 Bromide facilitate the denaturation and solubilization of complex protein mixtures from various biological matrices, improving digestion efficiency and overall protein sequence coverage.

-

Internal Standard for Quantitative Proteomics: As a deuterated compound, it is an ideal internal standard to correct for variability introduced during sample preparation, chromatography, and mass spectrometric analysis. This leads to enhanced precision and accuracy in relative and absolute protein quantification.[1][2][3]

Data Presentation

The following tables represent illustrative data from a hypothetical experiment quantifying a target protein in a cell lysate using n-Hexadecylpyridinium-d5 Bromide as an internal standard. This data serves to demonstrate the expected outcomes and the utility of this internal standard in reducing variability.

Table 1: Illustrative Quantitative Analysis of Target Protein X with and without Internal Standard

| Sample ID | Replicate | Peak Area (Analyte) | Peak Area (Internal Standard) | Normalized Peak Area (Analyte/IS) | Calculated Concentration (µg/mL) - No IS | Calculated Concentration (µg/mL) - With IS |

| Control | 1 | 1.25E+06 | 2.55E+06 | 0.490 | 10.2 | 10.1 |

| Control | 2 | 1.18E+06 | 2.49E+06 | 0.474 | 9.7 | 9.8 |

| Control | 3 | 1.32E+06 | 2.61E+06 | 0.506 | 10.9 | 10.4 |

| Treated | 1 | 2.58E+06 | 2.58E+06 | 1.000 | 21.2 | 20.6 |

| Treated | 2 | 2.45E+06 | 2.51E+06 | 0.976 | 20.1 | 20.1 |

| Treated | 3 | 2.65E+06 | 2.63E+06 | 1.008 | 21.8 | 20.8 |

Table 2: Illustrative Comparison of Method Precision